molecular formula C11H14FNO2 B1440937 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline CAS No. 1054316-88-9

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Cat. No.: B1440937
CAS No.: 1054316-88-9
M. Wt: 211.23 g/mol
InChI Key: CYVPPSMTYLRCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a chemical compound with the molecular formula C11H14FNO2 and a molar mass of 211.23 g/mol This compound is characterized by the presence of a fluorine atom, a tetrahydro-2H-pyran-4-yloxy group, and an aniline moiety

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline typically involves the reaction of 3-fluoroaniline with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVPPSMTYLRCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.